3-(2-Methylphenyl)propan-1-amine hydrochloride
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Overview
Description
3-(2-Methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of phenethylamine and is structurally related to other compounds with stimulant properties. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds often interact with neurotransmitter systems, particularly the monoaminergic system, which includes dopamine, norepinephrine, and serotonin .
Mode of Action
It’s plausible that it may interact with its targets by binding to specific receptors or transporters, thereby modulating the function of these proteins and influencing neurotransmitter levels .
Biochemical Pathways
Based on its potential interaction with the monoaminergic system, it could influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .
Result of Action
If it does interact with the monoaminergic system, it could potentially influence neuronal signaling and synaptic plasticity, which could have downstream effects on mood, cognition, and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2-Methylphenyl)propan-1-amine hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The process is optimized for large-scale production, with careful control of reaction parameters to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
3-(2-Methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related and has similar stimulant properties.
4-Methylphenylpropan-1-amine: Another derivative with comparable chemical properties.
3-(2-Methylphenyl)propan-1-amine: The base compound without the hydrochloride group.
Uniqueness
3-(2-Methylphenyl)propan-1-amine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
3-(2-methylphenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9-5-2-3-6-10(9)7-4-8-11;/h2-3,5-6H,4,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRIIAJLNMTPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104175-61-3 |
Source
|
Record name | 3-(2-methylphenyl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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